3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate

Catalog No.
S3314329
CAS No.
1373882-11-1
M.F
C15H20N2O2
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propan...

CAS Number

1373882-11-1

Product Name

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate

IUPAC Name

[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C15H20N2O2/c1-4-14(18)19-13-7-5-6-12-15(13)11(10-16-12)8-9-17(2)3/h5-7,10,16H,4,8-9H2,1-3H3

InChI Key

KUOGXPDQORRHED-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate, also known as a derivative of the indole family, is a complex organic compound characterized by its unique structural features. Its molecular formula is C15H20N2O2C_{15}H_{20}N_{2}O_{2}, and it has a molecular weight of approximately 248.34 g/mol. The compound consists of an indole core that is substituted with a dimethylaminoethyl group and a propanoate ester, which contributes to its biological activity and potential therapeutic applications. The presence of both nitrogen and oxygen atoms in its structure indicates that it may participate in various

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The nitro group can be reduced to an amino group, enhancing its reactivity.
  • Esterification: The carboxylic acid part of the propanoate can react with alcohols to form esters.
  • Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the propanoate moiety.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with different biological activities.

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate exhibits significant biological activity, primarily attributed to its indole structure. Research suggests that compounds in this class may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. This compound has been studied for its potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological investigations.

The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate typically involves several steps:

  • Preparation of Indole Derivative: Starting from simple indole precursors, the indole ring is formed through cyclization reactions.
  • Introduction of Dimethylaminoethyl Group: This step may involve nucleophilic substitution where dimethylaminoethyl halides react with the indole derivative.
  • Formation of Propanoate Ester: The final step involves esterification between the carboxylic acid and an alcohol (such as ethanol) to yield the propanoate ester.

These synthetic routes often require specific reaction conditions, including temperature control and the use of catalysts to optimize yield and purity.

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate has several notable applications:

  • Pharmaceutical Development: Due to its potential therapeutic effects, it is being explored for use in drug formulations targeting various diseases.
  • Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules.
  • Biological Studies: Its interaction with biological systems makes it valuable in studying metabolic pathways and signaling mechanisms .

Interaction studies have shown that this compound can bind to specific receptors in the brain, influencing neurotransmitter release and activity. These interactions are crucial for understanding its pharmacodynamics and potential side effects when used therapeutically. Further studies are needed to elucidate the detailed mechanisms through which it exerts its effects on biological systems.

Several compounds share structural similarities with 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-[2-(dimethylamino)ethyl]-1-methyl-1H-indol-4-olC13H18N2OContains a methyl group instead of propanoate
4-Propionoyloxy-N,N-dimethyltryptamineC15H20N2O2Similar indole structure with a different ester
3-(2-Dimethylamino-ethyl)-2-methyl-1H-indol-4-olC13H18N2OVariation in substituents affecting activity

Uniqueness

The uniqueness of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate lies in its specific combination of functional groups that enhance its solubility and biological activity compared to other similar compounds. Its structural modifications allow it to interact differently with biological targets, potentially leading to unique therapeutic effects not found in closely related compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

260.152477885 g/mol

Monoisotopic Mass

260.152477885 g/mol

Heavy Atom Count

19

UNII

B9BF25HPH4

Dates

Modify: 2024-04-14

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